TTT 3002
Vue d'ensemble
Description
TTT 3002 is a novel compound identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3). FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has shown significant activity against FLT3 internal tandem duplication (FLT3/ITD) mutations, which are associated with poor prognosis in AML patients .
Applications De Recherche Scientifique
TTT 3002 has several scientific research applications, particularly in the field of oncology. It has demonstrated potent activity against FLT3-mutant acute myeloid leukemia, making it a promising candidate for further development as a therapeutic agent . In addition to its use in cancer research, this compound can be utilized in studies investigating the role of FLT3 in hematopoiesis and other biological processes . Its ability to overcome drug resistance mutations in FLT3 further enhances its potential as a valuable tool in both basic and translational research .
Mécanisme D'action
Méthodes De Préparation
The synthetic routes and reaction conditions for TTT 3002 are not extensively detailed in the available literature. it is known that this compound is a tyrosine kinase inhibitor (TKI) developed through medicinal chemistry approaches aimed at enhancing its potency and selectivity against FLT3 mutations . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.
Analyse Des Réactions Chimiques
TTT 3002 primarily undergoes interactions with FLT3 mutations. It inhibits FLT3 autophosphorylation and cell proliferation in FLT3-mutant cell lines . The compound is effective in both in vitro and in vivo models of FLT3-associated leukemias . Common reagents and conditions used in these reactions include cell culture media, FLT3 ligands, and various assay conditions to measure kinase activity and cell viability . The major products formed from these reactions are the inhibited FLT3 kinase and reduced leukemic cell proliferation .
Comparaison Avec Des Composés Similaires
TTT 3002 is compared with other FLT3 inhibitors such as sorafenib and AC220. Unlike these compounds, this compound maintains activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other TKIs . This unique feature makes this compound a valuable addition to the arsenal of FLT3 inhibitors. Similar compounds include midostaurin, lestaurtinib, and quizartinib, all of which target FLT3 but may have different efficacy and resistance profiles .
Propriétés
IUPAC Name |
(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYZGCTSXLIHO-SOLYNIJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.